molecular formula C24H21Cl3N6O3S B3823339 3-nitro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide

3-nitro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide

Cat. No.: B3823339
M. Wt: 579.9 g/mol
InChI Key: SSFAFBRLQLHNAE-UHFFFAOYSA-N
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Description

The compound 3-nitro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide (hereafter referred to as Compound A) is a structurally complex benzamide derivative. Its molecular formula is C₂₃H₁₉Cl₃N₆O₃S (monoisotopic mass: 550.014842 Da), featuring a benzamide core substituted with a 3-nitro group, a 2,2,2-trichloroethyl moiety, and a carbamothioylamino-linked diazenylphenyl group . The diazenyl (N=N) group adopts an E-configuration, which may influence its electronic properties and intermolecular interactions .

Properties

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl3N6O3S/c1-14-6-3-4-9-20(14)32-31-17-10-11-19(15(2)12-17)28-23(37)30-22(24(25,26)27)29-21(34)16-7-5-8-18(13-16)33(35)36/h3-13,22H,1-2H3,(H,29,34)(H2,28,30,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFAFBRLQLHNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501040406
Record name Benzamide, 3-nitro-N-[2,2,2-trichloro-1-[[[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]thioxomethyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302821-15-4
Record name Benzamide, 3-nitro-N-[2,2,2-trichloro-1-[[[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]thioxomethyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide typically involves multiple steps. One common route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Diazotization: Formation of the diazenyl group through a diazotization reaction.

    Thioamide Formation: Introduction of the carbamothioyl group.

    Chlorination: Addition of trichloro groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-nitro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazenyl group can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Variations

The following table summarizes key structural features of Compound A and related benzamide derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight (Da) Key Functional Groups
Compound A (Target) Benzamide 3-Nitro, 2,2,2-trichloroethyl, carbamothioylamino-linked diazenylphenyl (2-methyl-4-[(E)-2-methylphenyldiazenyl]) 550.01 Nitro, trichloroethyl, diazenyl, thioamide
3-Chloro Analogue Benzamide 3-Chloro, 2,2,2-trichloroethyl, carbamothioylamino-linked diazenylphenyl (2-methyl-4-[(E)-2-methylphenyldiazenyl]) 554.68 Chloro, trichloroethyl, diazenyl, thioamide
3-Nitro-N-[2,2,2-Trichloro-1-(3-(2,4-Dimethylphenyl)Thioureido)Ethyl]Benzamide Benzamide 3-Nitro, 2,2,2-trichloroethyl, carbamothioylamino-linked 2,4-dimethylphenyl 551.83 Nitro, trichloroethyl, thioamide
2,4-Dichloro-N-(2,2,2-Trichloro-1-(Thiadiazol-2-Yl)Ethyl)Benzamide Benzamide 2,4-Dichloro, 2,2,2-trichloroethyl, 1,3,4-thiadiazole 530.63 Chloro, trichloroethyl, thiadiazole
N-(3-Chlorophenethyl)-4-Nitrobenzamide Benzamide 4-Nitro, 3-chlorophenethyl 318.74 Nitro, chlorophenethyl
2-Tetradecanoylamino-1-(3-Carboxyphenyl)Benzamide (PCAF HAT Inhibitor) Benzamide 2-Tetradecanoylamino, 3-carboxyphenyl 438.56 Acyl amino, carboxylic acid
Key Observations:
  • Trichloroethyl Group : Common in Compound A , , and , this group enhances lipophilicity and may improve membrane permeability .
  • Nitro vs.
  • Diazenyl vs. Thiadiazole/Oxadiazine : The diazenyl group in Compound A and enables π-π stacking, whereas thiadiazole () or oxadiazine () rings introduce heterocyclic rigidity, which may stabilize interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
3-nitro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide

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